4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid
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Overview
Description
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid typically involves the following steps:
Chemical Reactions Analysis
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Biological Research: It is used in biological research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the hydrolysis of steroid sulfates.
Molecular Pathways: By inhibiting STS, the compound reduces the availability of active hormones, such as estrogens and androgens, which are crucial for the growth of hormone-dependent cancers.
Apoptosis Induction: Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid share structural similarities
Comparative Analysis: While similar compounds may exhibit comparable biological activities, the specific substitution patterns and functional groups in this compound can lead to differences in potency and selectivity
Properties
Molecular Formula |
C15H11N3O2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-(1-phenyltriazol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H,(H,19,20) |
InChI Key |
ADEPDQVDKWMAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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